N-(cyanomethyl)-N-methyl-1-phenylcyclopropane-1-carboxamide
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Overview
Description
N-(cyanomethyl)-N-methyl-1-phenylcyclopropane-1-carboxamide is an organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyanomethyl group, a methyl group, and a phenyl group attached to a cyclopropane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-methyl-1-phenylcyclopropane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-methyl-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, reduction can produce primary amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
N-(cyanomethyl)-N-methyl-1-phenylcyclopropane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-methyl-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can induce systemic acquired resistance in plants by activating defense gene expression without the accumulation of salicylic acid . This suggests that the compound triggers signaling pathways downstream of salicylic acid accumulation, leading to enhanced disease resistance .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(cyanomethyl)-N-methyl-1-phenylcyclopropane-1-carboxamide include:
N-(cyanomethyl)isoquinolinium salts: These compounds share the cyanomethyl group and are used in the synthesis of various heterocycles.
Cyanomethyl pyridinium salts: These salts are versatile reagents for the synthesis of annulated heterocycles.
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a cyclopropane ring with a cyanomethyl group and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-1-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-15(10-9-14)12(16)13(7-8-13)11-5-3-2-4-6-11/h2-6H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELPMRBNJLYMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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